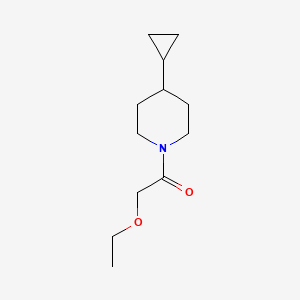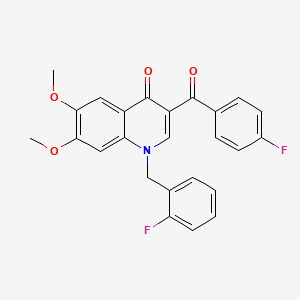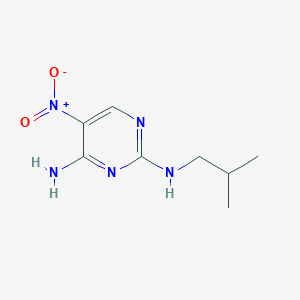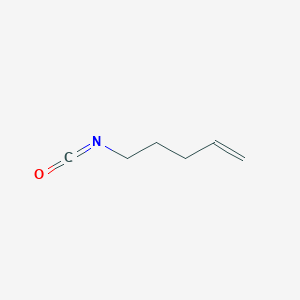![molecular formula C12H16N2O2 B2467989 (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid CAS No. 1932708-73-0](/img/structure/B2467989.png)
(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of aminocyclopentanecarboxylic acid . It contains a cyclopentane ring, which is a cyclic compound with 5 carbon atoms. It also has an amino group (NH2) and a carboxylic acid group (COOH), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered cyclopentane ring, with the amino and carboxylic acid groups attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the amino group can participate in reactions like amide bond formation, and the carboxylic acid group can undergo reactions such as esterification .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would have properties typical of both amines and carboxylic acids. For example, it might be able to form hydrogen bonds and could potentially act as both a base (due to the amino group) and an acid (due to the carboxylic acid group) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
This compound is often explored in the development of new pharmaceuticals due to its unique structural properties. Its ability to interact with various biological targets makes it a potential candidate for drug discovery, particularly in the treatment of diseases where modulation of specific receptors or enzymes is required .
Catalysis Research
In catalysis research, this compound can serve as a ligand in the formation of metal complexes. These complexes can then be used as catalysts in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation . The presence of the pyridine ring enhances its ability to stabilize metal ions, making it a valuable component in catalytic systems.
Material Science
The structural characteristics of this compound make it suitable for use in material science, particularly in the synthesis of novel polymers and materials with specific properties. Its incorporation into polymer chains can impart unique mechanical, thermal, and chemical properties to the resulting materials .
Biochemical Research
In biochemical research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its specific binding properties allow researchers to investigate the active sites of enzymes and understand the dynamics of biochemical pathways .
Agricultural Chemistry
This compound has potential applications in agricultural chemistry, particularly in the development of new agrochemicals. Its ability to interact with biological systems can be harnessed to create more effective pesticides, herbicides, and fungicides that target specific pests or diseases without harming beneficial organisms .
Environmental Science
In environmental science, this compound can be used in the development of sensors and detection systems for monitoring pollutants and toxins. Its chemical properties allow it to bind selectively to certain environmental contaminants, making it useful in the creation of sensitive and specific detection methods .
Medicinal Chemistry
Medicinal chemists explore this compound for its potential therapeutic effects. Its structure allows for the design of analogs that can be tested for activity against various diseases, including cancer, infectious diseases, and neurological disorders . The compound’s ability to cross biological membranes and interact with intracellular targets is particularly valuable in this field.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups provide multiple points of reactivity, allowing for the construction of diverse chemical structures through various synthetic routes .
These applications highlight the versatility and importance of (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid in scientific research, spanning multiple disciplines and offering numerous opportunities for innovation and discovery.
Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,3R)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-2-5-11(13-7-8)14-10-4-3-9(6-10)12(15)16/h2,5,7,9-10H,3-4,6H2,1H3,(H,13,14)(H,15,16)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNKJPQQLKGCLW-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)N[C@@H]2CC[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2467906.png)



![N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide](/img/structure/B2467912.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2467913.png)
![[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/no-structure.png)
![3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2467916.png)
![Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate](/img/structure/B2467917.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2467918.png)

![1-(2,3-Dihydroimidazo[1,2-b]pyrazol-1-yl)prop-2-en-1-one](/img/structure/B2467927.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2467929.png)